molecular formula C13H19NO5 B2942239 rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate CAS No. 2137765-34-3

rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

Cat. No.: B2942239
CAS No.: 2137765-34-3
M. Wt: 269.297
InChI Key: FTSUYJFSBJXLIW-QWHCGFSZSA-N
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Description

rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane scaffold with three key functional groups:

  • tert-Butyl ester at position 2.
  • Methyl ester at position 1.
  • Formyl group at position 3.

This compound is a chiral molecule with a relative configuration of (1R,5S). Its bicyclic structure confers rigidity, making it valuable in medicinal chemistry as a constrained scaffold for drug design. The presence of both ester and aldehyde groups allows for diverse reactivity, enabling further derivatization or conjugation in synthetic workflows .

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-6-12(8-15)5-13(12,7-14)9(16)18-4/h8H,5-7H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSUYJFSBJXLIW-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2(C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@@]2(C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simple organic molecules. Key steps might include:

  • Formation of the bicyclic framework: : Often achieved through intramolecular cyclization reactions.

  • Functional group modifications: : Involve adding tert-butyl, formyl, and carboxylate groups.

Specific reaction conditions would include precise temperature controls, catalysts, and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scalable methods such as:

  • Batch reactions: : Conducted in large reactors.

  • Flow chemistry: : Offers continuous production with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions including:

  • Oxidation: : Modifying the functional groups to alter chemical properties.

  • Reduction: : Reducing the compound to its simpler forms.

  • Substitution: : Replacing one group with another to create derivatives.

Common Reagents and Conditions

Common reagents might include strong acids, bases, and organic solvents. Typical conditions would involve:

  • Temperature: : Controlled to ensure reaction specificity.

  • Pressure: : Sometimes used to drive reactions to completion.

Major Products

The reactions typically yield products like oxidized or reduced derivatives, substituted analogs, and new bicyclic compounds with varied functionalities.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or precursor in various chemical reactions.

  • Synthesis: : Employed in the synthesis of more complex organic molecules.

Biology

  • Biochemical studies: : Used to probe biological pathways.

  • Drug development: : Investigated for its potential as a pharmacophore in drug discovery.

Medicine

  • Diagnostics: : Used in diagnostic assays to detect biological markers.

Industry

  • Materials Science: : Utilized in creating specialized materials.

  • Agrochemicals: : Studied for potential use in agricultural chemicals.

Mechanism of Action

Molecular Targets and Pathways

This compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. Pathways involved may include:

  • Inhibition or activation: of enzymatic activity.

  • Binding: to receptors to modulate biological responses.

  • Interference: with nucleic acid processes to impact gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate with structurally related azabicyclohexane derivatives, highlighting differences in substituents, functional groups, and applications:

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Notes Reference
This compound (Target) C₁₃H₁₉NO₅ 3-tert-Butyl, 1-methyl, 5-formyl Esters (×2), aldehyde Intermediate for drug candidates; aldehyde enables conjugation or further synthesis.
rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₁H₁₇NO₃ 3-tert-Butyl, 6-formyl Ester, aldehyde Lacks the 1-methyl ester; used in peptide coupling reactions.
rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₃H₂₁NO₄ 3-tert-Butyl, 6,6-dimethyl, 2-carboxylic acid Carboxylic acid, ester High purity (≥97%); applied in chiral synthesis for constrained amino acid analogs.
rel-tert-Butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₁H₂₀N₂O₂ 3-tert-Butyl, 6-aminomethyl Ester, amine Precursor for functionalized amines; potential use in CNS-targeting drug development.
(1S,2S,5R)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₅Cl₂NO₄ 3-tert-Butyl, 6,6-dichloro, 2-carboxylic acid Carboxylic acid, ester Dichloro substitution enhances lipophilicity; explored in antiviral research.

Key Structural and Functional Differences:

Substituent Diversity :

  • The target compound uniquely combines two ester groups (methyl and tert-butyl) with a formyl group , enabling dual reactivity (ester hydrolysis and aldehyde coupling) .
  • 6,6-Dimethyl () and 6,6-dichloro () derivatives exhibit enhanced steric bulk or lipophilicity, respectively, impacting pharmacokinetic properties.

Reactivity :

  • Compounds with carboxylic acid groups (e.g., ) are typically used as intermediates for amide bond formation, while aldehyde-containing derivatives (e.g., , target) are pivotal in reductive amination or click chemistry .

Biological Activity

rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, with CAS number 2137765-34-3, is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19NO5
  • Molecular Weight : 269.29 g/mol
  • CAS Number : 2137765-34-3
  • MDL Number : MFCD31542523

Biological Activity

The biological activity of this compound has been studied primarily in the context of its potential applications in medicinal chemistry and as a building block in the synthesis of bioactive compounds.

Research indicates that this compound may interact with various biological targets due to its structural features resembling tropane alkaloids, which are known for their diverse pharmacological properties. The azabicyclo structure allows for potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of rel-(1R,5S)-3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane derivatives demonstrated promising results in terms of their biological activity. The derivatives exhibited moderate inhibition against certain enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Enantioselective Synthesis

Research highlighted the compound's role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure for several tropane alkaloids. This synthesis method not only emphasizes the compound's utility in drug development but also showcases its importance in stereochemistry within organic synthesis.

Study 3: Neuropharmacological Effects

Preliminary studies have suggested that rel-(1R,5S)-3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane may exhibit neuropharmacological effects, potentially modulating neurotransmitter systems similar to known tropane derivatives. Further investigation into its effects on dopamine and serotonin receptors is warranted to elucidate its pharmacodynamic profile.

Data Table: Summary of Biological Activities

Activity Observation Reference
Enzyme InhibitionModerate inhibition of metabolic enzymesStudy 1
Synthesis UtilityKey intermediate for tropane alkaloid synthesisStudy 2
Neuropharmacological EffectsPotential modulation of neurotransmitter systemsStudy 3

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for this bicyclic compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, tert-butyl and methyl ester groups are introduced via nucleophilic substitution or esterification. Purification often employs column chromatography (silica gel) or preparative HPLC, with solvent systems like hexane/ethyl acetate gradients. Derivatives with similar bicyclo[3.1.0]hexane scaffolds (e.g., tert-butyl 6-formyl analogs) have been purified to >95% using these methods .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over- or under-functionalization. Impurities from incomplete cyclization or ester hydrolysis are common and require careful isolation.

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be optimized for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry and substituent positions. The bicyclo[3.1.0] core produces distinct splitting patterns for bridgehead protons (δ ~2.5–4.0 ppm).
  • GC-MS : Non-polar columns (e.g., HP-5MS) are effective for analyzing volatility, with retention indices (RI) cross-referenced against databases .
  • IR : Confirm carbonyl stretches (ester C=O: ~1720–1740 cm1^{-1}; formyl C=O: ~1680–1700 cm1^{-1}).
    • Example Data :
TechniqueKey Peaks/DataReference
1H^{1}\text{H}-NMRδ 1.43 (s, 9H, tert-butyl), δ 3.72 (s, 3H, methyl ester)
GC-MSRI: 1282 (HP-5MS)

Q. What is the compound’s utility as a building block in complex molecule synthesis?

  • Methodological Answer : The bicyclo[3.1.0] scaffold serves as a rigid framework for constructing bioactive molecules. The formyl group at C5 enables further functionalization (e.g., reductive amination, Wittig reactions). For instance, similar azabicyclohexane esters are used in peptide mimetics and enzyme inhibitors .
  • Synthetic Applications :

  • Step 1 : Deprotect tert-butyl group (TFA/CH2_2Cl2_2) to expose the amine.
  • Step 2 : React the formyl group with hydrazines to generate hydrazones for cyclization.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal catalysts and solvents. This reduces trial-and-error experimentation by 30–50% .
  • Case Study :

ParameterComputational PredictionExperimental Validation
SolventTHF (ΔG‡ = 25 kcal/mol)85% yield in THF vs. 60% in DCM
CatalystPd(OAc)2_290% conversion vs. <50% without

Q. How should researchers address contradictory data in regioselectivity or byproduct formation during synthesis?

  • Methodological Answer : Use kinetic vs. thermodynamic control analysis. For example, competing pathways in cyclization may produce regioisomers. Techniques:

  • Variable-Temperature NMR : Identify intermediates at low temperatures.
  • Isotopic Labeling : Trace carbon flow in competing pathways.
    • Example : Derivatives with tert-butyl groups exhibit steric hindrance, favoring C5-formylation over C6. Conflicting reports may arise from solvent polarity effects (e.g., DMF vs. toluene) .

Q. What are the challenges in scaling up synthesis, and how can reactor design mitigate them?

  • Methodological Answer : Scale-up issues include heat transfer in exothermic cyclization steps and mixing efficiency. Solutions:

  • Microreactors : Improve heat dissipation for high-throughput synthesis.
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using factorial designs to minimize batch variability .
    • Scale-Up Protocol :
ParameterLab Scale (1g)Pilot Scale (100g)
Reaction Time24 hrs18 hrs (optimized)
Yield70%65%

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